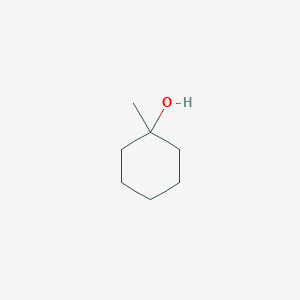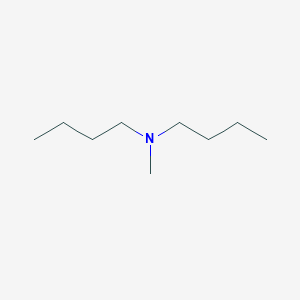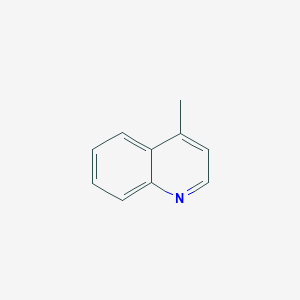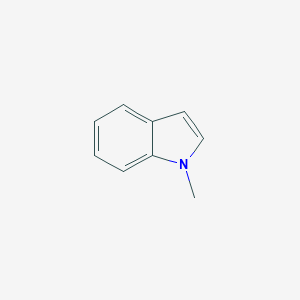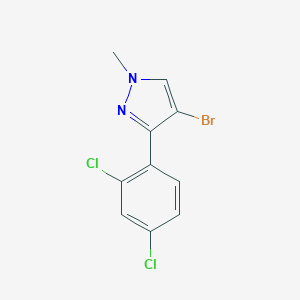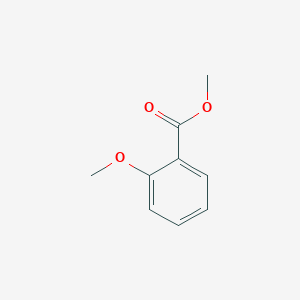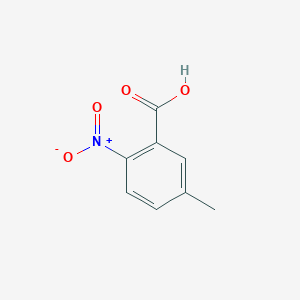
Betahistine
Übersicht
Beschreibung
Betahistine is a synthetic compound that is primarily used as an anti-vertigo medication. It is commonly prescribed for balance disorders or to alleviate vertigo symptoms. This compound was first registered in Europe in 1970 for the treatment of Ménière’s disease, a disorder of the inner ear that causes episodes of vertigo, tinnitus, and hearing loss . its efficacy in treating Ménière’s disease remains a topic of debate .
Wissenschaftliche Forschungsanwendungen
Betahistine has a wide range of scientific research applications, including:
Biology: It is used to study the effects of histamine receptor modulation on cellular processes.
Medicine: This compound is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease.
Industry: This compound is used in the pharmaceutical industry for the production of anti-vertigo medications.
Wirkmechanismus
Betahistine primarily acts as a weak agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action leads to vasodilation and increased permeability in the blood vessels of the inner ear, helping to alleviate the symptoms of vertigo . This compound also increases blood flow in the brain, particularly in the inner ear, which further contributes to its therapeutic effects .
Zukünftige Richtungen
Betahistine is currently undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD) . It is also being explored for its potential to alleviate benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway .
Biochemische Analyse
Biochemical Properties
Betahistine interacts with several enzymes, proteins, and other biomolecules. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . This dual action facilitates the modulation of neurotransmitter release, including acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . This compound’s interaction with these receptors leads to increased neuronal excitation in the vestibular nuclei, aiding in vestibular compensation .
Cellular Effects
This compound influences various types of cells and cellular processes. It increases blood flow in the brain, particularly in the inner ear’s cochlear and vestibular parts . This enhanced blood flow helps alleviate symptoms of vertigo and balance disorders. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters . These changes contribute to improved cellular function and reduced symptoms of dizziness and tinnitus.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with histamine receptors. As a partial agonist of the H1 histamine receptor, this compound stimulates these receptors, leading to vasodilation and increased blood flow . As an antagonist of the H3 histamine receptor, this compound inhibits these receptors, resulting in increased release of neurotransmitters . These combined actions help regulate neuronal excitation and improve vestibular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its efficacy in reducing symptoms of vertigo and balance disorders over extended periods . The stability and degradation of this compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces symptoms of vertigo and improves balance . At higher doses, this compound can cause adverse effects, including gastrointestinal disturbances and headaches . Threshold effects have been observed, indicating that there is an optimal dosage range for this compound’s therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . Monoamine oxidase enzymes are responsible for the metabolism of this compound . This metabolic pathway involves the oxidation of this compound, leading to the formation of its inactive metabolite . The interaction with monoamine oxidase enzymes is crucial for the regulation of this compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation in specific tissues, such as the inner ear, are essential for its therapeutic effects . The distribution of this compound within cells and tissues influences its efficacy in treating vertigo and balance disorders.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s presence in the inner ear’s cochlear and vestibular parts is crucial for its therapeutic effects . The subcellular localization of this compound ensures its interaction with the appropriate receptors and biomolecules, enhancing its efficacy in treating vertigo and balance disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for betahistine involves the reaction of 2-vinylpyridine with a methylamine salt aqueous solution in a continuous flow reactor. The reaction is carried out at a temperature range of 100-250°C, with a residence time of not less than 0.6 minutes . Another method involves using 2-methylpyridine as the initial raw material, followed by a series of reactions including addition, dehydration, condensation, and salt formation to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high conversion rates of raw materials, high selectivity and yield of products, low solvent residue, and short reaction times . The process is designed to be simple and convenient, free of hazardous, toxic, and noxious reactions, resulting in a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Betahistine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-pyridylacetic acid.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major product formed from the oxidation of this compound is 2-pyridylacetic acid . Substitution reactions can yield various derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Betahistine is similar to other histamine analogs such as histamine, phenethylamine, and amphetamine . it is unique in its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Other similar compounds include:
Histamine: A naturally occurring compound that acts on histamine receptors but lacks the dual action of this compound.
Phenethylamine: A compound structurally similar to this compound but with different pharmacological effects.
Amphetamine: A stimulant that affects the central nervous system but does not have the same therapeutic effects on vertigo as this compound.
This compound’s unique combination of histamine receptor modulation and its specific effects on the inner ear make it a valuable compound in the treatment of balance disorders and vertigo .
Eigenschaften
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022665 | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
210.9±15.0 °C | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms. | |
| Record name | OBE101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
5638-76-6 | |
| Record name | Betahistine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | betahistine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betahistine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-144 | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of betahistine?
A1: While the precise mechanism of action remains incompletely understood, research suggests that this compound exerts its effects primarily through its interaction with histamine receptors. It acts as a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors [, , , , ].
Q2: How does this compound's interaction with histamine receptors translate into its therapeutic effects?
A2: this compound's agonistic action at H1 receptors is thought to improve blood flow in the inner ear, potentially by dilating blood vessels []. Its antagonistic action at H3 receptors, particularly autoreceptors located on histamine neurons, likely increases histamine release in the brain [, ]. This increased histaminergic activity is hypothesized to contribute to its effects on vestibular function and potentially cognitive processes [, ].
Q3: What evidence supports this compound's effect on blood flow in the inner ear?
A3: Studies in animal models have shown that this compound can increase cochlear blood flow in a dose-dependent manner []. This effect is thought to be mediated by H1 receptor agonism [].
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, this compound is known to cross the blood-brain barrier, allowing it to exert its effects on central histamine receptors [, ].
Q5: What is the typical pharmacokinetic profile of this compound?
A5: this compound is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily in the liver [, , ]. Its major metabolite, 2-pyridylacetic acid, is inactive but serves as a surrogate marker for this compound exposure in pharmacokinetic studies [, ].
Q6: What is the half-life of this compound?
A6: this compound has a short half-life of approximately 3-4 hours []. This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.
Q7: Are there any known factors that affect this compound's pharmacokinetics?
A7: Co-administration with drugs that inhibit monoamine oxidase B, such as selegiline, can significantly increase this compound's bioavailability [, ]. This suggests a potential for drug interactions that could influence its pharmacokinetic profile.
Q8: What is the relationship between this compound dose and its effects?
A8: Research suggests that this compound's effects are dose-dependent. Studies in animal models have shown a dose-dependent increase in cochlear blood flow with this compound administration [, ]. Clinical studies also suggest a potential for greater efficacy with higher doses, but this needs further investigation [, , , ].
Q9: What in vitro models have been used to study this compound's effects?
A9: In vitro studies have investigated the effects of this compound on various cell lines, including nasal epithelial cells, fibroblasts, lung cancer cells, endothelial cells, and endometrial cells []. These studies have explored its effects on cell proliferation, apoptosis, and migration, providing insights into its potential mechanisms of action.
Q10: What animal models have been used to investigate this compound's effects on vestibular disorders?
A10: Several animal models have been employed, including unilateral labyrinthectomy in rats [] and unilateral vestibular neurectomy in cats [, ]. These models mimic aspects of vestibular dysfunction and allow for the assessment of this compound's effects on behavioral recovery and neurochemical changes.
Q11: What do preclinical studies suggest about this compound's potential in other neurological conditions?
A11: Animal studies suggest that this compound may have neuroprotective properties. For example, research in a mouse model of epilepsy indicates that this compound can attenuate seizures, neurodegeneration, apoptosis, and gliosis [].
Q12: What are the main clinical applications of this compound?
A12: this compound is primarily prescribed for the symptomatic treatment of vertigo associated with Ménière's disease and vestibular disorders [, , , , , , , ]. Its efficacy in these conditions is supported by clinical experience and some clinical trials, although further research is needed to definitively establish its effectiveness [, , , ].
Q13: What is the general safety profile of this compound?
A13: this compound is generally well-tolerated in clinical use [, ]. Most adverse effects are mild and transient, primarily involving the gastrointestinal system, such as nausea, vomiting, or dyspepsia [, , ].
Q14: Have any specific drug delivery systems been explored for this compound?
A14: Yes, researchers have investigated the use of microspheres as a sustained-release drug delivery system for this compound [, ]. These systems aim to prolong the drug's release, potentially improving patient compliance and reducing dosing frequency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



